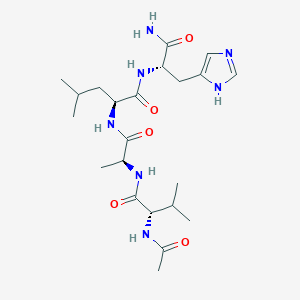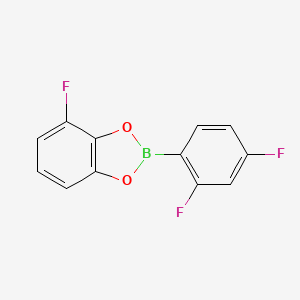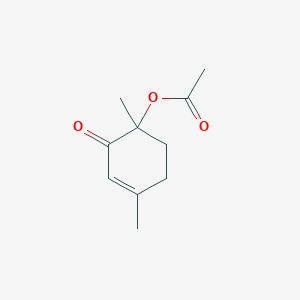
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is an organic compound with a molecular formula of C10H14O3 It is a derivative of cyclohexene, featuring a ketone group at the second position and an acetate group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylcyclohex-3-en-1-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, allowing the acetate group to be introduced at the first position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2-oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ketone group can act as an electrophile, facilitating reactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylcyclohex-3-en-1-one: Lacks the acetate group, making it less reactive in certain substitution reactions.
2-Oxocyclohex-3-en-1-yl acetate: Lacks the methyl groups, affecting its steric properties and reactivity.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but different functional groups, leading to different chemical behavior.
Uniqueness
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is unique due to the presence of both methyl and acetate groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
374590-08-6 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1,4-dimethyl-2-oxocyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C10H14O3/c1-7-4-5-10(3,9(12)6-7)13-8(2)11/h6H,4-5H2,1-3H3 |
InChI Key |
USRHFWJXZMCWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



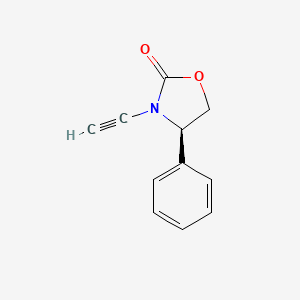
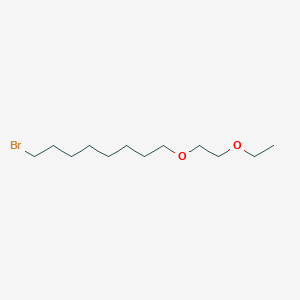
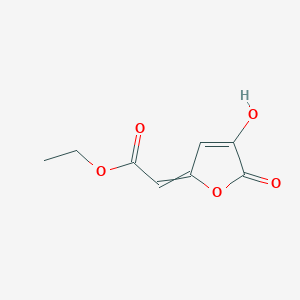
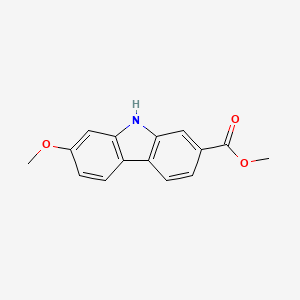
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

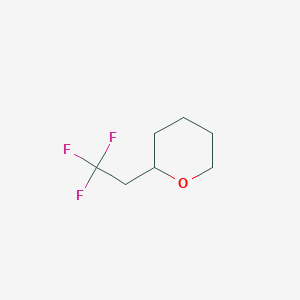
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
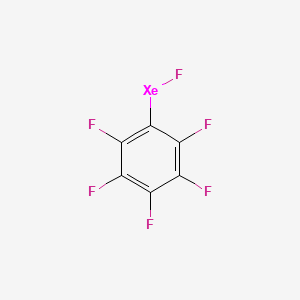
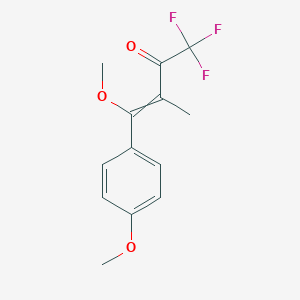
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
